molecular formula C12H8ClN3O B2703490 2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-05-6

2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2703490
CAS No.: 339028-05-6
M. Wt: 245.67
InChI Key: OYLVZQNOFLITIJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation step followed by cyclization to form the imidazo-pyridine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.

    Thiazolo[4,5-b]pyridines: These compounds feature a thiazole ring fused to a pyridine ring, offering different pharmacological properties.

    Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and are known for their diverse biological activities.

Uniqueness

2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its pharmacological profile and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-9-5-2-1-4-8(9)12-15-11-10(16(12)17)6-3-7-14-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVZQNOFLITIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2O)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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